1,2-二氯-4-(4-硝基苯氧基)苯

描述

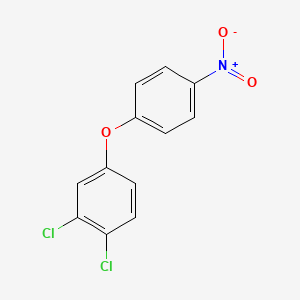

“1,2-Dichloro-4-(4-nitrophenoxy)benzene” is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known as “2,4-dichlorophenyl 4-nitrophenyl ether” and "benzene, 2,4-dichloro-1-(4-nitrophenoxy)-" . This compound is used as a contact herbicide pre-or early post-emergence to control a variety of broad-leaved and narrow-leaved weeds in rice or vegetable fields .

Molecular Structure Analysis

The molecular structure of “1,2-Dichloro-4-(4-nitrophenoxy)benzene” consists of a benzene ring with two chlorine atoms and a nitrophenoxy group attached to it . The exact 3D structure can be viewed using specialized software or online databases .Physical And Chemical Properties Analysis

“1,2-Dichloro-4-(4-nitrophenoxy)benzene” has a molar mass of 284.092 . It has a melting point of 69-70°C and a boiling point of 368°C . Its density is 1.3 g/cm³ . It is slightly soluble in water, with a solubility of 1mg/L at 22°C .科学研究应用

抗氧化和抗炎特性

以连接到苯环上的羟基为特征的多酚类物质表现出抗氧化和抗炎特性。它们增强内源性抗氧化能力,并通过一氧化氮介导的机制具有血管功能益处,这与运动表现和恢复相关。这表明具有苯环和特定官能团的化合物可能在健康和提高运动表现方面具有潜在应用 (J. Bowtell & V. Kelly,2019)。

亲核芳香取代反应

对硝基亲核芳香取代的研究探索了涉及具有苯环和硝基的化合物的反应。此类化学反应是有机合成中的基础,表明在复杂分子的合成中具有应用 (F. Pietra & D. Vitali,1972)。

硝基苯酚的大气化学

对大气中硝基苯酚的研究,包括它们的形成和降解,为硝基取代苯衍生物的环境影响提供了信息。了解这些过程对于评估此类化合物的生态足迹及其潜在的大气应用或影响至关重要 (M. Harrison 等人,2005)。

安全和危害

“1,2-Dichloro-4-(4-nitrophenoxy)benzene” is harmful if swallowed and may cause cancer. It may also damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . Waste from this compound is classified as hazardous and should not be released into the environment .

作用机制

Target of Action

The primary target of 1,2-Dichloro-4-(4-nitrophenoxy)benzene is currently unknown

Mode of Action

It is known that one of the chlorides in the compound is reactive toward nucleophiles , which suggests that it may interact with its targets through a nucleophilic substitution reaction.

Biochemical Pathways

Given the compound’s reactivity towards nucleophiles , it is possible that it could interfere with various biochemical processes that involve nucleophilic reactions

Result of Action

Given the compound’s potential reactivity towards nucleophiles , it may cause modifications in cellular molecules that could lead to various effects

Action Environment

It is known that the compound is stable under normal conditions , but the effects of various environmental factors such as temperature, pH, and presence of other chemicals on its action and stability are not well studied. Future research should investigate these aspects to gain a better understanding of how the compound’s action is influenced by its environment.

属性

IUPAC Name |

1,2-dichloro-4-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-11-6-5-10(7-12(11)14)18-9-3-1-8(2-4-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCSUDQYQORVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177049 | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22532-80-5 | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022532805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorophenyl 4'-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。